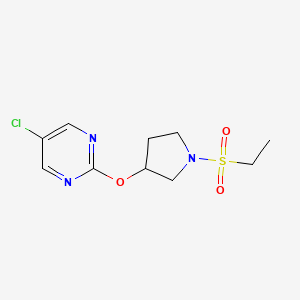![molecular formula C27H30N4O4S2 B2609426 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-75-6](/img/structure/B2609426.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a dihydroquinoline, a sulfonyl group, a benzamido group, and a tetrahydrothienopyridine group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and tetrahydrothienopyridine groups are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamido, and isopropyl groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to the query demonstrate advancements in synthetic methodologies and characterization, providing a foundation for exploring pharmacological activities. For instance, the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been detailed, allowing future investigations into their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). This research signifies the continuous exploration of novel synthetic routes and compounds with potential therapeutic uses.
Antipsychotic Potential
Research into heterocyclic carboxamides suggests their evaluation as potential antipsychotic agents. Specifically, analogues exhibiting binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo abilities to antagonize certain responses in mice, highlight the potential therapeutic applications of similar complex molecules (M. H. Norman et al., 1996). This underscores the importance of structural diversity in the development of new pharmacological agents.
Advancements in Polymer Science
The development of soluble polyimides from related compounds underscores the versatility of these chemical structures beyond pharmaceutical applications. The synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides demonstrates their utility in creating materials with significant thermal stability and solubility in organic solvents, potentially useful for electronic applications (Y. Imai, N. Maldar, M. Kakimoto, 1984).
Catalysis and Synthetic Intermediates
The compound's related structures have been utilized in catalysis and as synthetic intermediates. For example, the palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade demonstrates the application of similar structures in synthesizing chiral compounds, highlighting their significance in asymmetric synthesis (Manman Sun et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDBBHKRFOVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2609353.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)




